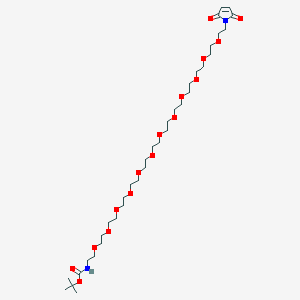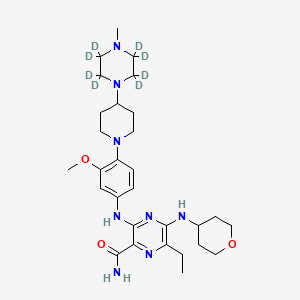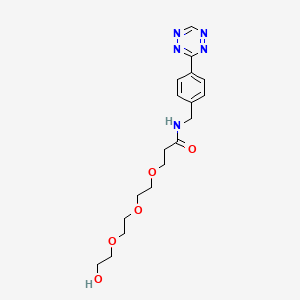
Angiogenesis inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Angiogenesis Inhibitor 2 involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically include controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously monitored to ensure consistency and purity of the final product. The process often involves purification steps such as crystallization and chromatography to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Angiogenesis Inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed: The major products formed from these reactions include derivatives of this compound that possess enhanced anti-angiogenic properties. These derivatives are often tested for their efficacy in inhibiting tumor growth .
Applications De Recherche Scientifique
Angiogenesis Inhibitor 2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of angiogenesis and develop new anti-cancer drugs. In biology, it helps to understand the role of blood vessel formation in various physiological and pathological processes. In medicine, it is used in the treatment of cancer and other diseases characterized by abnormal angiogenesis. In industry, it is utilized in the development of new therapeutic agents and drug delivery systems .
Mécanisme D'action
The mechanism of action of Angiogenesis Inhibitor 2 involves the inhibition of key signaling pathways that promote angiogenesis. The compound targets molecular pathways such as the vascular endothelial growth factor (VEGF) pathway, which is crucial for the proliferation and migration of endothelial cells. By blocking these pathways, this compound effectively prevents the formation of new blood vessels, thereby restricting the growth and spread of tumors .
Comparaison Avec Des Composés Similaires
- Bevacizumab (Avastin®)
- Cabozantinib (Cometriq®)
- Everolimus (Afinitor®)
- Lenalidomide (Revlimid®)
- Lenvatinib mesylate (Lenvima®)
- Pazopanib (Votrient®)
- Ramucirumab (Cyramza®)
- Regorafenib (Stivarga®)
Comparison: Angiogenesis Inhibitor 2 is unique in its ability to target multiple pathways involved in angiogenesis, making it more effective in inhibiting tumor growth compared to some of the other compounds listed. Additionally, it has shown fewer side effects in clinical trials, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C42H50N4O6S |
|---|---|
Poids moléculaire |
738.9 g/mol |
Nom IUPAC |
1-propan-2-yl-3-[(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-11-yl]thiourea |
InChI |
InChI=1S/C42H50N4O6S/c1-24(2)43-42(53)44-31-23-35(48-6)36-21-28(31)18-33-39-27(14-16-46(33)4)20-38(49-7)40(50-8)41(39)52-37-22-30-26(19-34(37)47-5)13-15-45(3)32(30)17-25-9-11-29(51-36)12-10-25/h9-12,19-24,32-33H,13-18H2,1-8H3,(H2,43,44,53)/t32-,33-/m0/s1 |
Clé InChI |
NPZJRLMTONONRX-LQJZCPKCSA-N |
SMILES isomérique |
CC(C)NC(=S)NC1=CC(=C2C=C1C[C@H]3C4=C(C(=C(C=C4CCN3C)OC)OC)OC5=C(C=C6CCN([C@H](C6=C5)CC7=CC=C(O2)C=C7)C)OC)OC |
SMILES canonique |
CC(C)NC(=S)NC1=CC(=C2C=C1CC3C4=C(C(=C(C=C4CCN3C)OC)OC)OC5=C(C=C6CCN(C(C6=C5)CC7=CC=C(O2)C=C7)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)







![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)




